

7-Oxohinokinin: A Technical Overview of its Chemical Properties and Biological Potential

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Compound of Interest

Compound Name: 7-Oxohinokinin

Cat. No.: B1180830

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **7-Oxohinokinin**, a lignan natural product. This document summarizes its fundamental chemical properties, details the experimental protocol for its enantioselective total synthesis, and explores its potential biological activities, drawing insights from its close structural analog, Hinokinin. While specific biological data for **7-Oxohinokinin** is not extensively available in current literature, the information presented herein, particularly regarding its synthesis and the established bioactivities of Hinokinin, offers a solid foundation for future research and drug discovery efforts.

Core Chemical and Physical Properties

7-Oxohinokinin is characterized by the chemical formula $C_{20}H_{16}O_7$ and possesses a molecular weight of 368.3 g/mol .[\[1\]](#)

Property	Value	Source
Molecular Formula	$C_{20}H_{16}O_7$	[1]
Molecular Weight	368.3 g/mol	[1]

Enantioselective Total Synthesis of (+)-7-Oxohinokinin

The first enantioselective total synthesis of (+)-7-Oxohinokinin has been achieved, providing a foundational methodology for producing this compound for further study.[2] The synthesis proceeds through an enantioenriched β -substituted butyrolactone, followed by a facile aldol addition and subsequent oxidation to yield the desired benzylic ketone moiety.[2]

Experimental Protocol:

The detailed experimental protocol for the synthesis of (+)-7-Oxohinokinin involves a flexible approach to C7 keto dibenzyl butyrolactone lignans.[2] The key steps, as outlined in the synthesis literature, are as follows:

- **Formation of Enantioenriched β -Substituted Butyrolactone:** The synthesis commences with the creation of a chiral β -substituted butyrolactone. This crucial step establishes the stereochemistry of the final product.
- **Aldol Addition:** The enantioenriched butyrolactone undergoes a facile aldol addition. This reaction introduces the necessary carbon framework for the second aromatic ring system.
- **Oxidation:** A subsequent oxidation step transforms the secondary alcohol formed during the aldol addition into the target ketone at the C7 position, affording (+)-7-Oxohinokinin.[2]

A visual representation of this synthetic workflow is provided below.



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Figure 1: Synthetic workflow for (+)-7-Oxohinokinin.

Biological Activity and Potential Signaling Pathways (Inferred from Hinokinin)

While direct experimental data on the biological activity of **7-Oxohinokinin** is limited, extensive research on its close structural analog, Hinokinin, provides valuable insights into its potential therapeutic applications. Hinokinin has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-trypanosomal effects.

Cytotoxic Activity of Hinokinin

Hinokinin has shown cytotoxic effects against various cancer cell lines. The 50% effective dose (ED₅₀) values are summarized in the table below.

Cell Line	Cancer Type	ED ₅₀ (µg/mL)
P-388	Murine Lymphocytic Leukemia	1.54
HT-29	Human Colon Adenocarcinoma	4.61
A-549	Human Lung Adenocarcinoma	8.01
MCF-7	Human Breast Adenocarcinoma	2.72
B16F10	Murine Melanoma	2.58
HeLa	Human Cervical Cancer	1.67
MK-1	Human Gastric Cancer	26.1

Anti-inflammatory and Anti-trypanosomal Activities of Hinokinin

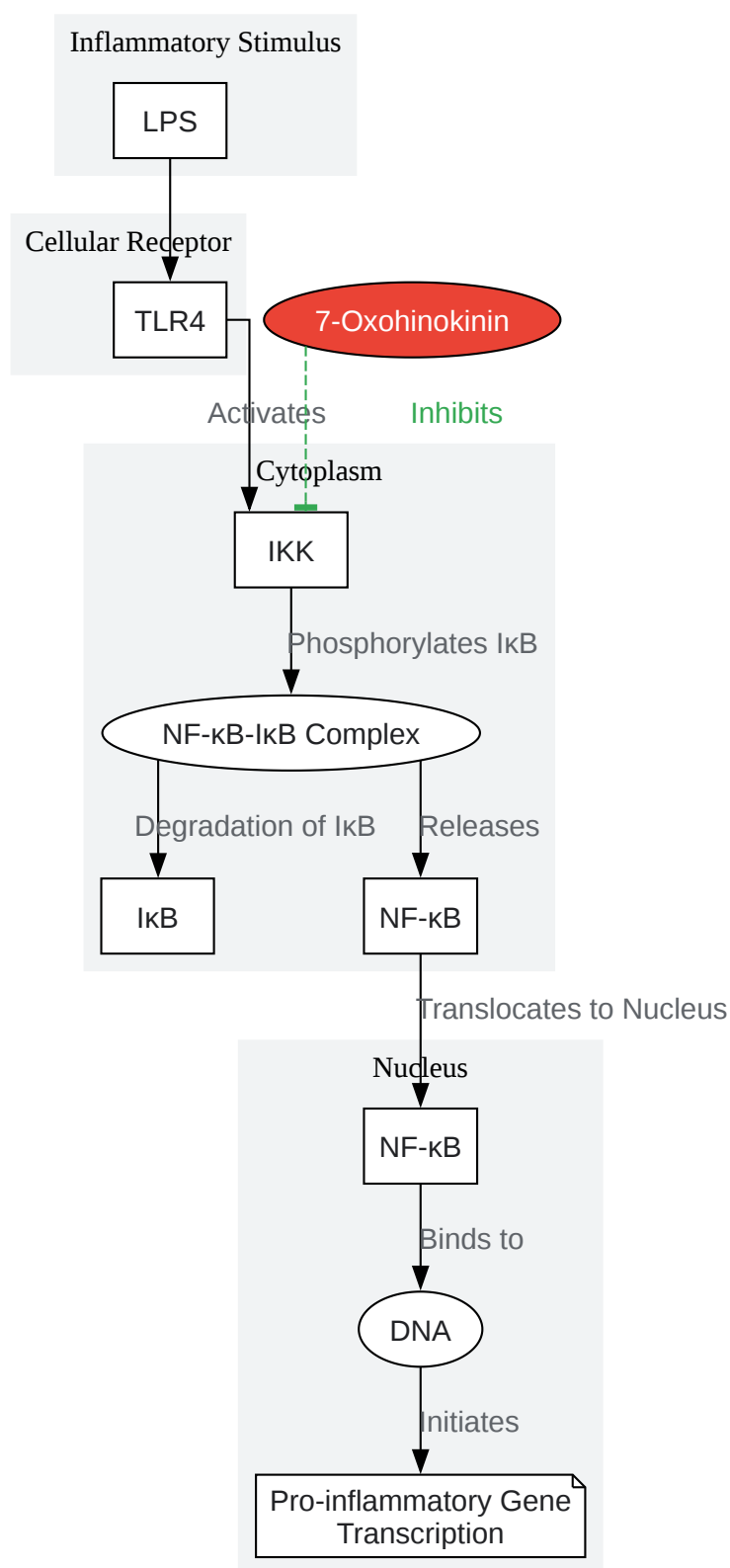
Hinokinin has also been investigated for its anti-inflammatory and anti-trypanosomal properties, with reported IC₅₀ values indicating potent activity.

Activity	Target	IC ₅₀
Anti-inflammatory	Superoxide generation in human neutrophils	0.06 ± 0.12 µg/mL
Anti-inflammatory	LPS-induced nitric oxide generation in RAW264.7 macrophages	21.56 ± 1.19 µM
Anti-trypanosomal	Trypanosoma cruzi (trypomastigotes)	18.9 µM
Anti-trypanosomal	Trypanosoma cruzi (amastigotes)	16.5 µM

Postulated Signaling Pathway: NF-κB Inhibition

Research suggests that the anti-inflammatory effects of Hinokinin are mediated through an NF-κB-dependent mechanism. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Given the structural similarity, it is plausible that **7-Oxohinokinin** may exert similar anti-inflammatory effects through the modulation of this pathway.

The following diagram illustrates the proposed mechanism of action.



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Figure 2: Proposed anti-inflammatory mechanism of **7-Oxohinokinin** via NF-κB pathway inhibition.

Conclusion and Future Directions

7-Oxohinokinin is a natural product with a confirmed molecular structure and a developed method for its enantioselective synthesis. While direct biological data for this compound is still emerging, the well-documented activities of its close analog, Hinokinin, strongly suggest its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a clear hypothesis for guiding future pharmacological studies.

Further research is warranted to:

- Conduct comprehensive in vitro and in vivo biological evaluations of **7-Oxohinokinin** to determine its specific cytotoxic and anti-inflammatory activities.
- Elucidate the precise molecular targets and signaling pathways modulated by **7-Oxohinokinin**.
- Explore structure-activity relationships by synthesizing and testing derivatives of **7-Oxohinokinin** to optimize its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the development of novel therapeutics based on the **7-Oxohinokinin** scaffold.

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